molecular formula C22H26N2O5 B2977962 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921868-94-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2977962
CAS No.: 921868-94-2
M. Wt: 398.459
InChI Key: QBZAIHMNPFAFTC-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a high-purity synthetic compound provided for research and development purposes. This benzoxazepin-derived small molecule is of significant interest in early-stage pharmacological and biochemical research, particularly for investigating novel signaling pathways. Its structural features, including the 1,5-benzoxazepin core and the 2-(2-methoxyphenoxy)acetamide side chain, make it a valuable candidate for exploring structure-activity relationships and identifying potential biological targets in vitro. This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes and is not intended to diagnose, treat, cure, or prevent any disease. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-24-16-11-10-15(12-19(16)29-14-22(2,3)21(24)26)23-20(25)13-28-18-9-7-6-8-17(18)27-4/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZAIHMNPFAFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring.

    Introduction of Substituents: The ethyl, dimethyl, and oxo groups are introduced through various organic reactions such as alkylation, oxidation, and reduction.

    Attachment of the Acetamide Group: The final step involves the coupling of the benzoxazepine core with 2-(2-methoxyphenoxy)acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its benzoxazepine core.

    Pharmacology: Study of its biological activity and potential therapeutic effects.

    Materials Science: Investigation of its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, benzoxazepines can interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Benzoxazepin Derivatives

Compound Name Benzoxazepin Substituents (5-position) Acetamide Side Chain Molecular Weight (g/mol) Key Features
Target Compound: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide Ethyl 2-(2-Methoxyphenoxy) ~394* Ortho-methoxy phenoxy group; moderate lipophilicity due to ethyl/dimethyl groups
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide Ethyl 3,4-Dimethylbenzamide 366.45 Aromatic benzamide; increased steric bulk from methyl groups
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide Propyl 2-(4-Methoxyphenyl) 396.5 Para-methoxy phenyl group; propyl chain may enhance metabolic stability

*Estimated based on molecular formula (C₂₃H₂₆N₂O₅).

Key Structural and Functional Differences:

Benzoxazepin Core Modifications :

  • The ethyl group (target compound) vs. propyl () at the 5-position affects lipophilicity and steric bulk. Propyl may confer slower metabolic clearance compared to ethyl .
  • The 3,3-dimethyl groups (common in all analogs) likely stabilize the oxazepin ring conformation, influencing binding pocket compatibility.

In contrast, the 4-methoxyphenyl group () offers para-substitution, which may improve π-π stacking with aromatic residues in target proteins. The 3,4-dimethylbenzamide group () lacks an ether bond but provides planar aromaticity, favoring hydrophobic interactions.

Molecular Weight and Polarity: The target compound’s molecular weight (~394) falls between its analogs, with the 2-methoxyphenoxy group balancing polarity and lipophilicity. The propyl-substituted analog (396.5 g/mol) is slightly heavier, which may influence membrane permeability .

Hydrogen Bonding and Physicochemical Properties

The amide NH and carbonyl oxygen in the target compound are strong hydrogen bond donors/acceptors, critical for interactions with biological targets (e.g., enzymes or receptors). The ortho-methoxy group’s ether oxygen may participate in weaker hydrogen bonds or act as a hydrogen bond acceptor, while the para-methoxy group in ’s analog could engage in edge-to-face aromatic interactions . These differences may translate to variations in solubility and target selectivity.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C22H28N2O4C_{22}H_{28}N_{2}O_{4}, and it features a benzoxazepine core which is known for various pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of farnesyl diphosphate synthase (FPPS) and squalene synthase (SQS), enzymes involved in cholesterol biosynthesis. In vitro studies report IC50 values indicating effective inhibition at low concentrations (e.g., IC50 < 0.9 nM for certain derivatives) .
  • Antiparasitic Activity : The compound has been evaluated for its effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vivo studies suggest that it can significantly reduce parasitemia when administered at appropriate doses .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Model/System IC50/ED50 Values Notes
Inhibition of Squalene SynthaseRat liver microsomesIC50 < 0.9 nMEffective in reducing cholesterol synthesis
Antiparasitic ActivityT. cruziED50: 50 mg/kgSignificant reduction in parasitemia
Enzyme InhibitionVarious cell linesIC50 values varyPotential for targeting multiple pathways

Case Studies

Several studies have investigated the compound's efficacy:

  • Cholesterol Biosynthesis Inhibition : A study demonstrated that derivatives of this compound effectively inhibited SQS in hepatic microsomes across multiple species. The results indicated a dose-dependent reduction in cholesterol levels .
  • Antiparasitic Efficacy : In a controlled study involving T. cruzi-infected animal models, the administration of this compound resulted in a marked decrease in parasitemia and improved survival rates compared to untreated controls .

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